molecular formula C18H12BrN3O2 B3629482 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole

5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B3629482
M. Wt: 382.2 g/mol
InChI Key: MLENKGWNPFTSKQ-UHFFFAOYSA-N
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Description

5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The bromine atom in the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, as an antifungal agent, it may inhibit the growth of fungal cells by interfering with their cell wall synthesis or disrupting their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole stands out due to its specific combination of a bromonaphthalene moiety with an oxadiazole ring, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are highly desirable.

Properties

IUPAC Name

5-[(1-bromonaphthalen-2-yl)oxymethyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2/c19-17-13-6-2-1-5-12(13)8-9-15(17)23-11-16-21-18(22-24-16)14-7-3-4-10-20-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLENKGWNPFTSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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